- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicalsNatural Product Research, 2020, 34(22), 3169-3175,
Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://fr.kuujia.com/scimg/cas/166239-82-3x500.png)
166239-82-3 structure
Nom du produit:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
Numéro CAS:166239-82-3
Le MF:C13H14O5
Mégawatts:250.247264385223
CID:5102539
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Propriétés chimiques et physiques
Nom et identifiant
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- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-
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- Piscine à noyau: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1
- La clé Inchi: DRUQKRWRXOUEGS-NGERZBJRSA-N
- Sourire: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C
Référence
Synthetic Routes 2
Conditions de réaction
1.1R:HCl
Référence
- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogsCanadian Journal of Chemistry, 1997, 75(6), 840-849,
Synthetic Routes 3
Conditions de réaction
1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C
Référence
- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radicalArchives of Pharmacal Research, 2016, 39(10), 1370-1381,
Synthetic Routes 4
Conditions de réaction
1.1
2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
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2.1R:NaBH4
3.1R:AlH(Bu-i)2
4.1
5.1
6.1
7.1R:NaIO4
8.1C:4-DMAP, S:CH2Cl2
9.1R:MgCl2, R:H2O, S:AcNMe2
10.1R:MoO(O2)2, R:(Me3Si)2NH •Li
11.1R:NaBH4
12.1R:NaIO4
13.1R:NaBH4
14.1R:BuLi, R:p-Tosyl chloride
15.1R:H2, C:Pd(OH)2
16.1R:Et3N, R:MeSO2Cl
17.1R:NaI, S:EtC(=O)Me
18.1R:MeOH, R:Zn
19.1
20.1
Show MoreShow Less
Référence
- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolideJournal of the Chemical Society, 1988, (3), 189-91,
Synthetic Routes 5
Conditions de réaction
1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt
2.2S:CCl4, 20 min, rt
2.3R:LiAlH4, S:THF, 0°C; 75 min, rt
2.4R:NH4Cl, S:H2O, 0°C
2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C
2.6R:Na2SO3, S:H2O, 1 h, rt
2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt
2.8R:NaCl, S:H2O, rt
2.9R:DBU, S:PhMe, 3 h, rt
Référence
- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylatesChemical Communications (Cambridge, 2020, 56(82), 12431-12434,
Synthetic Routes 6
Conditions de réaction
1.1R:Et3N, C:4-DMAP, S:CH2Cl2
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
1.1S:PhMe
2.1R:TMEDA, R:BuLi, S:EtCH2Et
2.2R:Se, S:THF
3.1R:Br2, S:Et2O, S:CCl4
3.2R:AgO3SCF3, S:THF
3.3
3.4
3.5R:s-Collidine
3.6R:Citric acid, S:H2O
4.1R:Ph3SnH, C:AIBN, S:PhMe
5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO
5.2R:NaIO4, S:H2O, S:THF
5.3R:NaOMe, S:MeOH
6.1R:Bu4N+ •F-, S:THF
Référence
- Chiral Diselenides in the Total Synthesis of (+)-SaminJournal of Organic Chemistry, 1996, 61(8), 2686-9,
Synthetic Routes 7
Conditions de réaction
1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C
Référence
- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen PeroxideJournal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438,
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials
- 4-Vinyl-1,3-dioxolan-2-one
- Sesamolin
- buta-2,3-dien-1-ol
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- (+)-Diethyl L-tartrate
- tert-butyl(chloro)dimethylsilane
- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol
- 2-Propenal,3-(1,3-benzodioxol-5-yl)-
- Benzaldehyde
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products
1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Littérature connexe
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1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779
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2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032
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Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025
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Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140
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Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975
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